Enantiomeric Purity and Reproducibility: (R)-Enantiomer vs. Racemic Mixture
The (R)-1-(2-Bromo-5-methylphenyl)ethanamine (CAS 1259610-13-3) is supplied with a high enantiomeric purity, typically >98% as determined by chiral HPLC . In contrast, the racemic mixture (CAS 897552-33-9) provides no stereochemical definition, leading to unpredictable results in enantioselective reactions and biological assays. The defined (R)-configuration ensures that every reaction outcome is predictable and that the resulting products are enantiomerically pure, a critical requirement for advanced pharmaceutical research.
| Evidence Dimension | Enantiomeric Purity (Chiral HPLC) |
|---|---|
| Target Compound Data | >98% (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (1:1 ratio of (R) and (S) enantiomers) |
| Quantified Difference | >98% (R) vs. 50% (R) in racemate |
| Conditions | Vendor specification (Leyan) for (R)-enantiomer; typical purity of racemic mixture from commercial suppliers. |
Why This Matters
For asymmetric synthesis and chiral drug development, enantiomeric purity is paramount; the (R)-enantiomer eliminates the confounding effects of the (S)-enantiomer, ensuring reproducible stereochemical outcomes and reducing the need for costly chiral resolution steps.
